molecular formula C26H28N2O4S B5004387 N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B5004387
M. Wt: 464.6 g/mol
InChI Key: HFLXQNRSNZOBAL-UHFFFAOYSA-N
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Description

N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-bbenzofuran-5-yl)benzenesulfonamide is a complex organic compound that features a unique structure combining a morpholine ring, a tetrahydronaphthobenzofuran core, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-bbenzofuran-5-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydronaphthobenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Benzenesulfonamide Group: This is achieved through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the tetrahydronaphthobenzofuran core.

    Reduction: Reduction reactions can occur at the benzenesulfonamide group, potentially leading to the formation of amines.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-b

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-bbenzofuran-5-yl)benzenesulfonamide lies in its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c29-33(30,19-8-2-1-3-9-19)27-24-18-22-23-12-6-7-13-26(23,28-14-16-31-17-15-28)32-25(22)21-11-5-4-10-20(21)24/h1-5,8-11,18,23,27H,6-7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLXQNRSNZOBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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